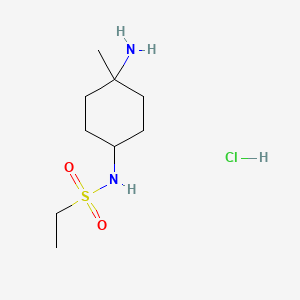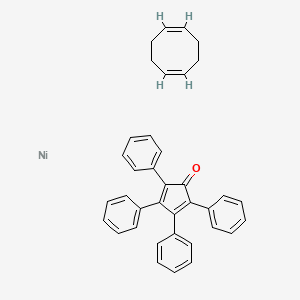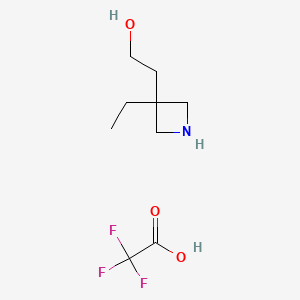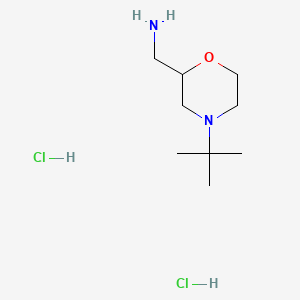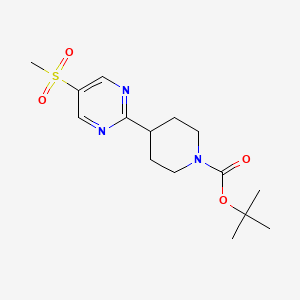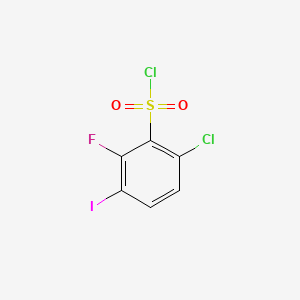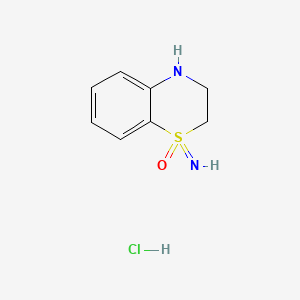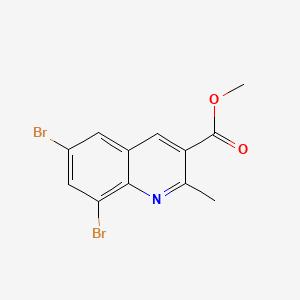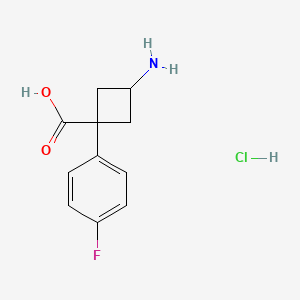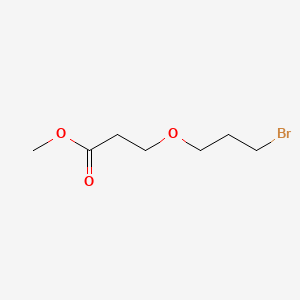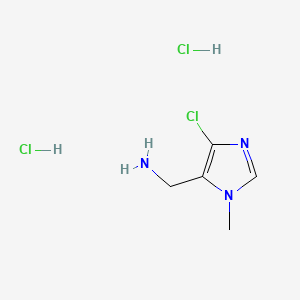![molecular formula C15H18N2O4 B6608461 2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)aceticacid CAS No. 2351872-44-9](/img/structure/B6608461.png)
2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an indole moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the indole derivative: The indole moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Formation of the acetic acid moiety: The acetic acid group is introduced through a carboxylation reaction, typically using carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted Boc-protected amino derivatives.
Applications De Recherche Scientifique
2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its structural similarity to biologically active indole derivatives.
Industry: Used in the synthesis of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid involves its interaction with biological targets such as enzymes and receptors. The indole moiety can interact with various molecular targets, modulating their activity and leading to biological effects. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with its targets more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-2-(1-trifluoromethylcyclobutyl)acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
- (S)-2-((tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid is unique due to the presence of both the indole moiety and the Boc-protected amino group. This combination provides a versatile scaffold for the development of new compounds with potential biological activities.
Propriétés
IUPAC Name |
2-(1H-indol-7-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-6-4-5-9-7-8-16-11(9)10/h4-8,12,16H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRDWIZWFYJZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC2=C1NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B6608378.png)
![N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamidehydrochloride](/img/structure/B6608391.png)
